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Compound Name:
Bis(dimethylamino-2-

propoxy)copper(II)

Cat. No.: B596864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of copper

thin films using the precursor bis(dimethylamino-2-propoxy)copper(II), commonly known as

Cu(dmap)₂. This precursor is particularly valuable for creating copper-based materials through

processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), enabling

precise material formation.[1]

Data Presentation: Growth Rate of Copper Films
The growth rate of copper films using Cu(dmap)₂ is highly dependent on the deposition method

and experimental parameters, particularly the co-reactant and temperature. The following

tables summarize the quantitative data from various studies.
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Co-reactant
Deposition
Temperatur
e (°C)

Growth
Rate
(Å/cycle)

Substrate
Key
Observatio
ns

Reference

Tertiary Butyl

Hydrazine

(TBH)

80 - 140 0.05 - 0.17
Native oxide

terminated Si

Growth rate

increased

with

temperature.

A higher

initial growth

rate (0.17

Å/cycle) was

observed

during the

first 1000

cycles.[2][3]

[2][3]

Diethylzinc

(Et₂Zn)
100 - 120 ~0.2 Si(100)

A uniform,

conformal,

and pure

copper metal

thin film was

grown.[4][5]

[6][7]

[4][5][6][7]

Diethylzinc

(Et₂Zn)
140 0.27 Si(100)

The growth

rate gradually

increased

with

temperature.

[4]

[4]

Atomic Layer Deposition (ALD) of Copper Oxides

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.chemmater.7b02098
https://pubs.acs.org/doi/10.1021/acs.chemmater.7b02098
https://pubs.acs.org/doi/abs/10.1021/acs.chemmater.7b02098
https://pubs.acs.org/doi/10.1021/acs.chemmater.7b02098
https://www.researchgate.net/publication/24429831_Low-Temperature_Atomic_Layer_Deposition_of_Copper_Metal_Thin_Films_Self-Limiting_Surface_Reaction_of_Copper_Dimethylamino-2-propoxide_with_Diethylzinc
https://pubs.acs.org/doi/abs/10.1021/acs.chemmater.6b02522
https://www.researchgate.net/publication/306068376_Kinetics_and_Coverage_Dependent_Reaction_Mechanisms_of_the_Copper_Atomic_Layer_Deposition_from_Copper_Dimethylamino-2-propoxide_and_Diethylzinc
https://pubmed.ncbi.nlm.nih.gov/19444843/
https://www.researchgate.net/publication/24429831_Low-Temperature_Atomic_Layer_Deposition_of_Copper_Metal_Thin_Films_Self-Limiting_Surface_Reaction_of_Copper_Dimethylamino-2-propoxide_with_Diethylzinc
https://pubs.acs.org/doi/abs/10.1021/acs.chemmater.6b02522
https://www.researchgate.net/publication/306068376_Kinetics_and_Coverage_Dependent_Reaction_Mechanisms_of_the_Copper_Atomic_Layer_Deposition_from_Copper_Dimethylamino-2-propoxide_and_Diethylzinc
https://pubmed.ncbi.nlm.nih.gov/19444843/
https://www.researchgate.net/publication/24429831_Low-Temperature_Atomic_Layer_Deposition_of_Copper_Metal_Thin_Films_Self-Limiting_Surface_Reaction_of_Copper_Dimethylamino-2-propoxide_with_Diethylzinc
https://www.researchgate.net/publication/24429831_Low-Temperature_Atomic_Layer_Deposition_of_Copper_Metal_Thin_Films_Self-Limiting_Surface_Reaction_of_Copper_Dimethylamino-2-propoxide_with_Diethylzinc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-
reactant

Depositio
n
Temperat
ure (°C)

Film Type
Growth
Rate
(Å/cycle)

Substrate
Key
Observati
ons

Referenc
e

Water

(H₂O)
110 - 175 Cu₂O 0.12 ± 0.02 Various

Growth of

Cu(I) oxide

films.[8][9]

[8][9]

Ozone (O₃) 80 - 140 CuO 0.2 - 0.3 Various

Produced

polycrystall

ine

copper(II)

oxide films.

[10]

[10]

Experimental Protocols
Protocol 1: Atomic Layer Deposition of Metallic Copper
using Cu(dmap)₂ and Tertiary Butyl Hydrazine (TBH)
This protocol is based on the low-temperature ALD process for depositing low-resistivity copper

thin films.[2]

1. Substrate Preparation:

Start with a substrate, for example, a native oxide terminated silicon wafer.

Ensure the substrate is clean and free of contaminants.

2. ALD Reactor Setup:

Place the substrate in the ALD reactor.

Heat the Cu(dmap)₂ precursor to a suitable temperature to achieve adequate vapor

pressure.

Maintain the reactor chamber at the desired deposition temperature (e.g., 120 °C).
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3. ALD Cycle: The ALD process consists of sequential and self-limiting surface reactions. A

typical cycle includes: a. Cu(dmap)₂ Pulse: Introduce Cu(dmap)₂ vapor into the reactor for a set

duration (e.g., 1.0 second) to allow for precursor adsorption on the substrate surface. b. Purge

1: Purge the reactor with an inert gas (e.g., nitrogen) for a specific time (e.g., 1.0 second) to

remove any unreacted Cu(dmap)₂ and gaseous byproducts. c. TBH Pulse: Introduce the

reducing agent, tertiary butyl hydrazine (TBH), into the reactor for a set duration (e.g., 0.2

seconds). TBH reacts with the adsorbed Cu(dmap)₂ to form a copper layer. d. Purge 2: Purge

the reactor again with the inert gas (e.g., 1.0 second) to remove unreacted TBH and any

reaction byproducts.

4. Film Growth:

Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target

film thickness. For instance, 1500 cycles can be performed.[2]

5. Post-Deposition:

Cool down the reactor and remove the substrate with the deposited copper film.

Characterize the film for properties such as thickness, resistivity, purity, and crystallinity.

Visualizations
Experimental Workflow for ALD of Copper Films
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Caption: Experimental workflow for the Atomic Layer Deposition of copper films.
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Proposed Reaction Mechanism for ALD of Copper with
Et₂Zn
The transmetalation reaction between Cu(dmap)₂ and Et₂Zn is a key process in the ALD of

copper films.[4][5] The Cu(dmap)₂ molecule adsorbs and dissociates on the surface, followed

by a reaction with Et₂Zn.[5][6]

Cu(dmap)₂ Pulse

Et₂Zn Pulse

Cu(dmap)₂ (gas) Surface-bound
dmap & Cu(dmap)

fragments

Adsorption &
Dissociation

Surface ReactionEt₂Zn (gas)

Volatile Byproducts
(e.g., Butane, Zn(dmap)₂)

Desorption

Metallic Copper (Cu⁰)
Film Growth

Click to download full resolution via product page

Caption: Proposed reaction pathway for copper ALD using Cu(dmap)₂ and Et₂Zn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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